molecular formula C21H19N3O5 B6035173 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~-[2-(morpholinocarbonyl)phenyl]acetamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~-[2-(morpholinocarbonyl)phenyl]acetamide

Cat. No.: B6035173
M. Wt: 393.4 g/mol
InChI Key: XNECHLKVXHXJPB-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~-[2-(morpholinocarbonyl)phenyl]acetamide is a complex organic compound that belongs to the class of phthalimides These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety

Preparation Methods

The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~-[2-(morpholinocarbonyl)phenyl]acetamide typically involves the reaction of phthalic anhydride with an amine derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is usually carried out under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the phthalimide moiety can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~-[2-(morpholinocarbonyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide moiety can form stable complexes with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar compounds to 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~-[2-(morpholinocarbonyl)phenyl]acetamide include:

    Phthalimide derivatives: These compounds share the 1,3-dioxoisoindoline moiety and have similar chemical properties.

    N-Phthalylglycyl chloride: This compound is used in similar synthetic applications and has comparable reactivity.

    2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid: Another phthalimide derivative with similar applications in chemistry and biology.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[2-(morpholine-4-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5/c25-18(13-24-20(27)14-5-1-2-6-15(14)21(24)28)22-17-8-4-3-7-16(17)19(26)23-9-11-29-12-10-23/h1-8H,9-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNECHLKVXHXJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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